molecular formula C9H12O2 B12953818 Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate

Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate

Cat. No.: B12953818
M. Wt: 152.19 g/mol
InChI Key: COAPJNBPAMNWHF-UHFFFAOYSA-N
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Description

Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate is an organic compound with a unique structure that includes a cyclohexadiene ring substituted with a methyl group and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate typically involves the esterification of 5-methylcyclohexa-1,3-diene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .

Mechanism of Action

The mechanism of action of Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. Additionally, its reactivity with electrophiles and nucleophiles allows it to undergo various transformations, contributing to its versatility in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .

Biological Activity

Methyl 5-methylcyclohexa-1,3-diene-1-carboxylate is an organic compound that has garnered interest for its potential biological activities. This article delves into its chemical properties, biological interactions, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexadiene structure with a carboxylate functional group. Its molecular formula is C11H14O2C_{11}H_{14}O_2, and it possesses a molecular weight of approximately 178.23 g/mol. The compound's unique structure contributes to its reactivity and potential biological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Formation of Schiff Bases : The carbonyl group in the compound can react with amines to form Schiff bases, which are significant in various biological processes.
  • Diels-Alder Reactions : The conjugated diene system allows the compound to participate in Diels-Alder reactions, potentially leading to the formation of biologically active cyclohexene derivatives.
  • Enzyme Interactions : The compound may interact with enzymes involved in oxidation-reduction reactions, influencing metabolic pathways crucial for cellular functions .

Biological Activity

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit antimicrobial activity against bacteria and fungi. For instance, derivatives have been noted for their effectiveness against Staphylococcus aureus and Candida albicans.
Activity TypeOrganismIC50 (µM)
AntibacterialStaphylococcus aureus2.6
AntifungalCandida albicans3.5
  • Anticancer Potential : Preliminary studies suggest that analogs of this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Activity

A recent study investigated the antimicrobial effects of this compound derivatives. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 2.6 µM against S. aureus. This suggests potential applications in developing new antimicrobial agents.

Study 2: Anticancer Research

In vitro assays have shown that certain derivatives of this compound can induce apoptosis in human cancer cell lines. These compounds were found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, indicating their potential as anticancer agents.

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

methyl 5-methylcyclohexa-1,3-diene-1-carboxylate

InChI

InChI=1S/C9H12O2/c1-7-4-3-5-8(6-7)9(10)11-2/h3-5,7H,6H2,1-2H3

InChI Key

COAPJNBPAMNWHF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC=C1)C(=O)OC

Origin of Product

United States

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